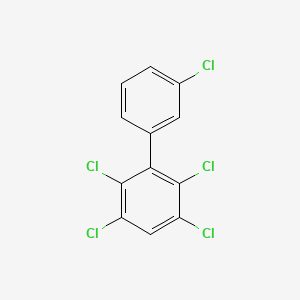

2,3,3',5,6-五氯联苯

描述

2,3,3',5,6-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3,3',5,6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.74e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,3',5,6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',5,6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2,3,3’,5,6-五氯联苯:科学研究应用

- 该化合物用于研究其对内分泌系统的影响,特别是它与雌激素受体的相互作用。 它有助于理解内分泌干扰的机制及其对人类健康的影响 .

- 该化合物已被证明是一种发育性神经毒性物质 (DNT),靶向发育中的大脑。 研究经常集中在其对映选择性毒性效应和潜在的神经毒性结果 .

内分泌干扰研究

昼夜节律调节

神经毒性评估

甲状腺细胞功能分析

代谢途径阐明

作用机制

Target of Action

The primary target of 2,3,3’,5,6-Pentachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that this compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . It also plays a role in the regulation of estrogen receptor activity by metabolizing free estradiol .

Pharmacokinetics

It is also known to bioaccumulate, causing harmful health effects .

Result of Action

The molecular and cellular effects of 2,3,3’,5,6-Pentachlorobiphenyl’s action include developmental neurotoxicity, targeting the developing brain . Exposure to this compound has been shown to result in a dose-dependent reduction of brain sizes with increased brain cell death . It also upregulates the gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,3’,5,6-Pentachlorobiphenyl. For instance, this compound is known to be a persistent pollutant that was found in eggs in China . It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . The toxicity and its mechanism of pcb95 or its metabolites have been little studied on laying hens .

生化分析

Biochemical Properties

2,3,3’,5,6-Pentachlorobiphenyl has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction suggests that 2,3,3’,5,6-Pentachlorobiphenyl may have a significant role in biochemical reactions, particularly those involving the regulation of the circadian clock .

Cellular Effects

The cellular effects of 2,3,3’,5,6-Pentachlorobiphenyl are significant. It has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . Moreover, it has been associated with dose-dependent reduction of brain sizes with increased brain cell death .

Molecular Mechanism

The molecular mechanism of 2,3,3’,5,6-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This suggests that 2,3,3’,5,6-Pentachlorobiphenyl exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,5,6-Pentachlorobiphenyl have been observed to change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,3’,5,6-Pentachlorobiphenyl vary with different dosages. For example, zebrafish embryos exposed to different concentrations of 2,3,3’,5,6-Pentachlorobiphenyl showed a dose-dependent reduction of brain sizes with increased brain cell death .

Metabolic Pathways

2,3,3’,5,6-Pentachlorobiphenyl can be metabolized into hydroxylated metabolites in whole poplar plants . This suggests that it is involved in metabolic pathways that interact with various enzymes or cofactors .

Transport and Distribution

It is known that it is a lipophilic compound, thus can cross the blood–brain barrier and enter the brain .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .

属性

IUPAC Name |

1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKSJAPQYKCFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074225 | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-36-9 | |

| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

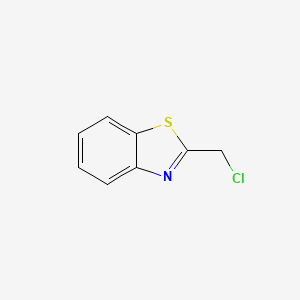

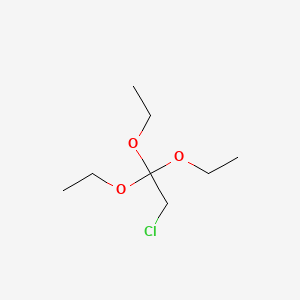

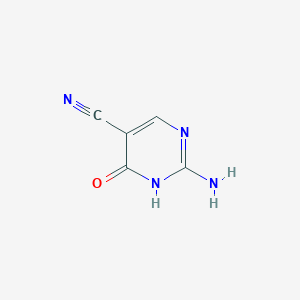

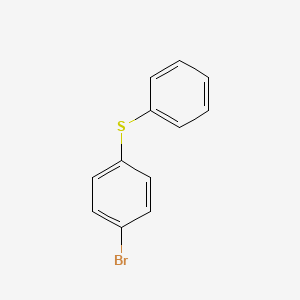

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

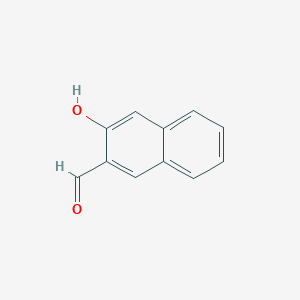

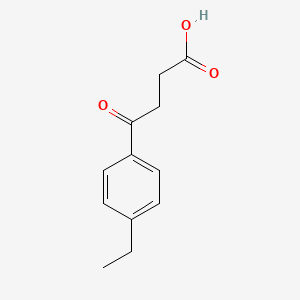

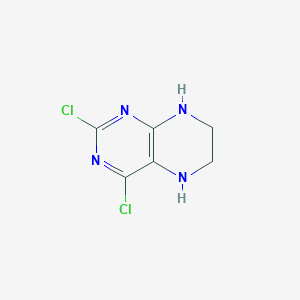

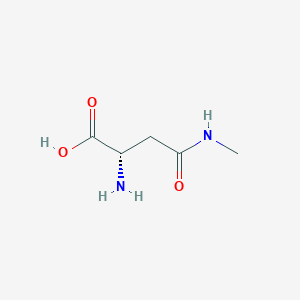

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)

![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)